HIV-1 Reverse Transcriptase Incorporates d-isoGTP Opposite T/U ~10-Fold More Efficiently Than Eukaryotic DNA Polymerase α
HIV-1 reverse transcriptase (RT) incorporates 2′-deoxyisoguanosine triphosphate (d-isoGTP) opposite thymidine in a DNA template and opposite uracil in an RNA template approximately 10 times more efficiently than the eukaryotic DNA polymerase α (pol α), both in the absence and presence of dATP [1]. This differential incorporation efficiency reflects a pronounced selectivity of the viral polymerase for the non-canonical triphosphate that is not observed with the host polymerase, establishing dIsoG as a probe for polymerase active-site architecture and a candidate scaffold for antiviral nucleoside analog design.
| Evidence Dimension | Incorporation efficiency (relative kcat/Km or product formation rate) of d-isoGTP opposite T/U |
|---|---|
| Target Compound Data | HIV-1 RT: approximately 10-fold more efficient than pol α |
| Comparator Or Baseline | Eukaryotic DNA polymerase α (pol α): baseline efficiency (set to 1×) |
| Quantified Difference | ~10-fold higher incorporation by HIV-1 RT vs. pol α |
| Conditions | Steady-state kinetics/dNTP incorporation assays; DNA template (opposite T) and RNA template (opposite U) |
Why This Matters
Researchers developing antiviral nucleoside-based inhibitors or studying viral polymerase fidelity can exploit the differential polymerase selectivity of dIsoG, which is not achievable with canonical dGTP.
- [1] Lutz, M. J.; Held, H. A.; Hottiger, M.; Hübscher, U.; Benner, S. A. Recognition of 2′-Deoxyisoguanosine Triphosphate by HIV-1 Reverse Transcriptase and Mammalian Cellular DNA Polymerases. Bioorg. Med. Chem. Lett. 1998, 8 (5), 499–504. doi:10.1016/S0960-894X(98)00057-2. View Source
